molecular formula C6H9N3O2 B1393540 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1312205-25-6

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No. B1393540
M. Wt: 155.15 g/mol
InChI Key: YEKUHERXGBMWRD-UHFFFAOYSA-N
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Description

“5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2-hydroxyethyl” group attached to the 5-position of the pyrazole ring indicates the presence of an alcohol functional group, and the “carboxamide” at the 3-position suggests the presence of an amide functional group .


Molecular Structure Analysis

The molecular structure of “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” would be characterized by the presence of a pyrazole ring, an alcohol group, and an amide group . These functional groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” would be influenced by the functional groups present in the molecule. For instance, the alcohol group could potentially undergo reactions such as esterification, while the amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” would be influenced by its molecular structure. For example, the presence of polar functional groups like alcohol and amide could increase its solubility in polar solvents .

Scientific Research Applications

Experimental and Theoretical Studies on the Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid Derivatives

The compound 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with various amines. These reactions and the corresponding products were studied, offering insights into the functionalization of pyrazole derivatives, which is crucial for the development of new chemical entities in scientific research (Yıldırım & Kandemirli, 2005).

Antitumor and Cytotoxicity Studies

Cytotoxicity of New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The structural elucidation of these compounds and their cytotoxicity insights contribute to the field of antitumor drug research (Hassan et al., 2014).

Synthesis and In Vitro Antitumor Activities of Pyrazolopyrimidines and Schiff Bases Derived from Pyrazole Carboxamides

A series of pyrazolopyrimidines and Schiff bases were synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were characterized and screened for in vitro antitumor activities against different human cancer cell lines, helping to establish structure-activity relationships (SAR) crucial for anticancer drug development (Hafez et al., 2013).

Insecticidal and Nematocidal Activities

Synthesis and in vivo Nematocidal Evaluation of Novel Pyrazole Carboxamide Derivatives

Novel pyrazole carboxamide derivatives exhibited significant nematocidal activity against M. incognita, indicating their potential as a new class of agrochemicals for pest management (Zhao et al., 2017).

Insecticidal Activities of Novel 1H-Pyrazole-4-Carboxamide Derivatives

These derivatives demonstrated promising insecticidal activities against various pests, suggesting their potential as alternative insecticides for agriculture (Wu et al., 2017).

Antibacterial and Antifungal Activities

Novel Pyrazole Carboxamides with Antifungal Activity

These synthesized compounds showed moderate to excellent activities against several phytopathogenic fungi, highlighting their potential in addressing fungal-related agricultural problems (Du et al., 2015).

Antibacterial Evaluation of N-Substituted 3-Amino-5-Hydroxy-4-Phenyl-1H-Pyrazole-1-Carboxamides

These compounds demonstrated significant antimicrobial properties against various pathogenic bacteria, indicating their potential in developing new antibacterial agents (Pitucha et al., 2011).

Safety And Hazards

The safety and hazards associated with “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science . Further studies could also aim to optimize its synthesis process or investigate its physical and chemical properties in more detail .

properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6(11)5-3-4(1-2-10)8-9-5/h3,10H,1-2H2,(H2,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUHERXGBMWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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